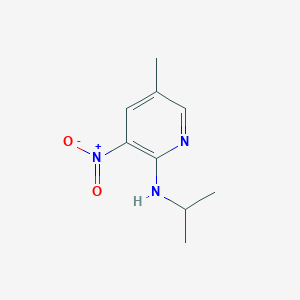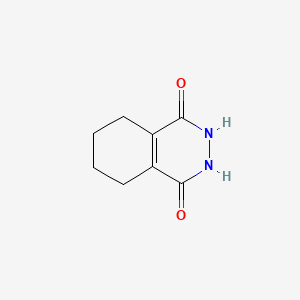
2,3,5,6,7,8-Hexahydrophthalazin-1,4-dion
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The InChI code for this compound is 1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) .Physical and Chemical Properties Analysis
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is a white to off-white solid . It has a molecular weight of 166.18 g/mol . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“2,3,5,6,7,8-Hexahydrophthalazin-1,4-dion” ist ein weißer bis cremefarbener Feststoff mit einem Molekulargewicht von 166,18 .
Pharmazeutische Forschung
Derivate von “this compound” haben eine potente Zytotoxizität gegen das Wachstum von murinen Leukämiezellen und menschlichen Einzelzellensuspensionen gezeigt . Dazu gehören Tmolt3 Leukämie und HeLa-S3 sowie Kolonadenokarzinom und KB-Nasopharynx . Allerdings zeigten nur ausgewählte Verbindungen Aktivität gegen bronchogene Lunge und Osteosarkom .
Kosmetikindustrie
Diese Verbindung ist auch als “Spinochrom E” oder “Hexahydroxynaphthochinon” bekannt und ein polyhydroxyliertes 1,4-Naphthochinonpigment . Es befindet sich in der Schale, der Wirbelsäule, den Gonaden, der Coelomflüssigkeit und den Eiern von Seeigeln .
Parfümindustrie
“Spinochrom E” wird als Duftstoff in Parfüms, Waschmitteln und Kosmetika verwendet . Es liefert einen sandelholz- und Zedernholz-artigen Duft .
Haushaltsprodukte
Diese Verbindung wird auch in Seife, Shampoo, Waschmitteln, Gewebeaufbereitern, Antitranspirantien oder Deodorants und Lufterfrischern verwendet .
Tabakindustrie
“Spinochrom E” wird als Tabakaromastoff mit 200–2000 ppm verwendet .
Kunststoffindustrie
Es wird als Weichmacher verwendet .
Lieferung von organoleptischen und antimikrobiellen Verbindungen
“Spinochrom E” wird als Vorläufer für die Lieferung von organoleptischen und antimikrobiellen Verbindungen verwendet .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Wirkmechanismus
Target of Action
The primary target of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is the AMPA receptors , which mediate the majority of excitatory neurotransmission . These receptors have emerged as a promising new target for epilepsy therapy .
Mode of Action
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione acts as a non-competitive antagonist of AMPA receptors . This means it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains .
Biochemical Pathways
The compound’s action on AMPA receptors inhibits excitatory neurotransmission, which plays a key role in epileptogenesis and seizure spread . This inhibition can have broad-spectrum anticonvulsant activity .
Result of Action
The molecular and cellular effects of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione’s action include significant antioxidant, analgesic, and anti-rheumatic effects . The compound and its copper and zinc complexes have shown higher anti-inflammatory activity than the free ligand .
Action Environment
It’s worth noting that the compound is white to off-white solid and should be stored in a refrigerator . These factors could potentially influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly as a non-competitive antagonist of AMPA receptors . It interacts with various enzymes and proteins, including those involved in neurotransmission. The compound binds to the transducer domains of AMPA receptors, inhibiting channel gating and thus reducing excitatory neurotransmission . This interaction is significant in the context of anticonvulsant activity, as it helps in managing epileptic seizures.
Cellular Effects
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors leads to a decrease in excitatory neurotransmission, which can affect neuronal cells by reducing their excitability . This modulation of cell signaling pathways is crucial in the context of its anticonvulsant properties.
Molecular Mechanism
The molecular mechanism of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione involves its binding interactions with biomolecules, particularly AMPA receptors. The compound acts as a non-competitive antagonist, binding to the transducer domains of the receptors and inhibiting their ability to open the channel . This inhibition disrupts the conformational changes that occur in the ligand-binding domains, thereby reducing excitatory neurotransmission. Additionally, the compound may influence gene expression related to neurotransmission and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Long-term effects on cellular function have been observed, particularly in the context of its anticonvulsant properties. These effects include sustained inhibition of excitatory neurotransmission and potential neuroprotective benefits.
Dosage Effects in Animal Models
The effects of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant activity, providing protection against seizures . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmission and cellular metabolism. The compound’s influence on metabolic flux and metabolite levels is significant, particularly in the context of its anticonvulsant properties . Understanding these metabolic pathways is essential for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its therapeutic effects, particularly in the context of its anticonvulsant properties.
Subcellular Localization
The subcellular localization of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOSUJMDLDGCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310669 | |
| Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67279-23-6 | |
| Record name | 67279-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
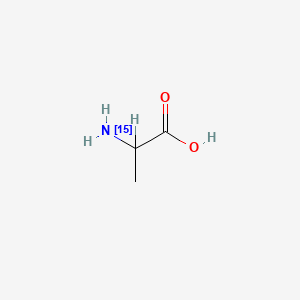
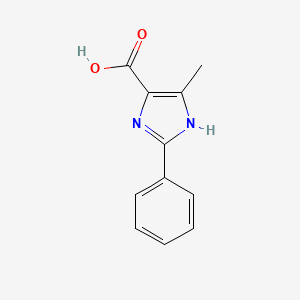

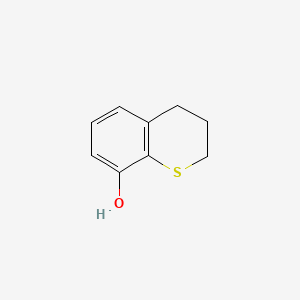
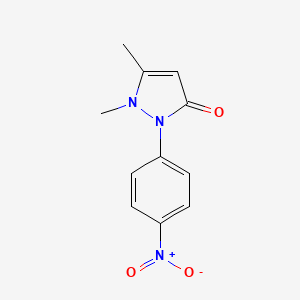

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)


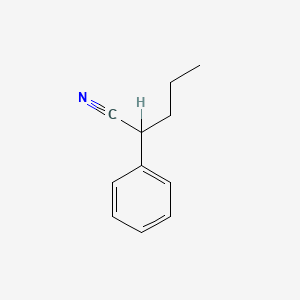
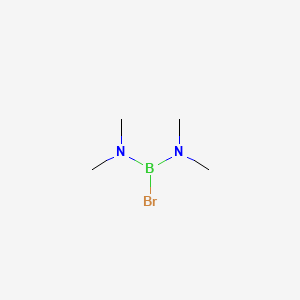

![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)
